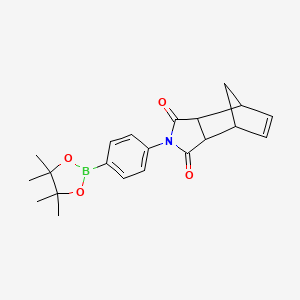

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

International Union of Pure and Applied Chemistry Systematic Nomenclature Breakdown

The systematic nomenclature of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione follows established International Union of Pure and Applied Chemistry principles for complex polycyclic systems with multiple functional groups. The nomenclature construction begins with the identification of the principal functional group, which in this case is the isoindole-1,3-dione system that serves as the parent structure. The systematic name reflects the hierarchical priority of functional groups, where the dione functionality takes precedence over the boronate ester substituent.

The dioxaborolane component follows standard heterocyclic nomenclature conventions, where the five-membered ring containing two oxygen atoms, one boron atom, and two carbon atoms is designated as 1,3,2-dioxaborolane. The tetramethyl substitution pattern at the 4,4,5,5-positions indicates the placement of four methyl groups on the two carbon atoms of the dioxaborolane ring, creating a pinacol-type boronate ester structure. This substitution pattern is critical for the compound's stability and reactivity profile.

The bridged bicyclic isoindole framework requires careful attention to the numbering system and stereochemical descriptors. The prefix "3a,4,7,7a-tetrahydro" indicates the saturation pattern within the bicyclic system, specifying which positions have been reduced from the aromatic isoindole parent structure. The "4,7-methano" designation describes the bridging carbon that connects the two rings of the bicyclic system, creating the characteristic rigid three-dimensional architecture.

The phenyl linker connecting the boronate and isoindole components is positioned at the para position (position 4) of the phenyl ring relative to the nitrogen attachment point. This regiochemistry is explicitly defined in the systematic name through the "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl" fragment, which establishes the complete substitution pattern and connectivity.

Molecular Topology Analysis: Bridged Bicyclic Systems

The molecular topology of this compound is dominated by its bridged bicyclic core structure, which can be systematically analyzed using established principles for polycyclic molecules. The bicyclic system follows the general formula for bridged compounds, where two rings share more than two common atoms through bridging carbon chains. In this specific case, the isoindole framework contains bridgehead carbons that define the connectivity pattern and overall three-dimensional shape.

The bicyclic nomenclature system for this compound can be represented using the standard bracketed notation for bridged systems. The parent structure contains seven carbon atoms in the bicyclic framework, making it a derivative of heptane from a topological perspective. The bridging pattern can be described using the notation bicyclo[2.2.1]heptane as the underlying carbon skeleton, where the numbers represent the number of carbon atoms in each bridge connecting the bridgehead positions.

The stereochemical implications of the bridged bicyclic system are particularly significant for understanding the compound's three-dimensional structure. The rigid bicyclic framework restricts conformational flexibility and creates defined spatial relationships between substituents. The bridgehead carbons, designated as positions where multiple rings converge, exhibit tetrahedral geometry that influences the overall molecular shape and potential intermolecular interactions.

The integration of the nitrogen atom into the bicyclic framework creates an azabicyclic system that modifies the electronic properties compared to purely hydrocarbon analogs. The nitrogen positioning within the bridge structure affects both the conformational preferences and the electronic distribution throughout the molecule. This structural feature contributes to the compound's unique reactivity profile and potential coordination behavior.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C21H24BNO4 | |

| Bicyclic Framework | Bridged heptane derivative | |

| Bridgehead Carbons | 2 | |

| Ring System Type | Fused/Bridged bicyclic |

X-ray Crystallographic Studies of Boronate-Ester Coordination Geometry

The coordination geometry of boronate esters, particularly those containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane framework, has been extensively characterized through X-ray crystallographic analysis of related compounds. The structural analysis of phenylboronic acid and its derivatives provides crucial insights into the bonding patterns and geometric preferences of organoboron compounds. In phenylboronic acid, the boron atom exhibits sp² hybridization with trigonal planar geometry, containing an empty p-orbital that significantly influences the compound's electronic properties and reactivity.

The dioxaborolane ring system in boronate esters adopts a nearly planar conformation, as demonstrated in crystallographic studies of related pinacol boronate derivatives. The five-membered heterocyclic ring containing the boron center shows minimal puckering, with the boron-oxygen bond lengths typically ranging from 1.31 to 1.35 angstroms. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection around the boron center while maintaining the planar ring geometry essential for optimal orbital overlap.

Crystallographic analysis reveals that the carbon-boron bond in arylboronic acid derivatives exhibits significant ionic character due to the electronegativity difference between boron and carbon. The boron center maintains its trigonal planar geometry even when incorporated into cyclic ester systems, with bond angles approaching the ideal 120 degrees. The coordination environment around boron is further stabilized by the chelating dioxaborolane framework, which restricts conformational mobility and enhances the compound's stability toward hydrolysis.

The phenyl ring attached to the boron center typically exhibits coplanar alignment with the dioxaborolane ring system, facilitating potential π-conjugation between the aromatic system and the vacant p-orbital on boron. This structural arrangement has important implications for the electronic properties of the compound and its potential participation in cross-coupling reactions and other organometallic transformations.

Comparative Analysis with Related Isoindole-1,3-dione Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with related isoindole-1,3-dione derivatives that share similar bicyclic frameworks. The compound 2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione provides a directly comparable structure, differing only in the para-substituent on the phenyl ring. This chlorinated analog exhibits similar bicyclic topology with molecular formula C15H12ClNO2 and molecular weight of 273.71 g/mol, demonstrating how substituent modifications affect overall molecular properties.

The comparative analysis reveals that both compounds share the identical 3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione core structure, indicating common synthetic origins and structural stability patterns. The melting point data for the chlorinated derivative (169-171°C) provides a reference point for understanding the thermal properties of the boronate analog. The structural similarity extends to the positioning of the aromatic substituent at the nitrogen center of the isoindole system, maintaining consistent regiochemistry across the series.

Another relevant comparison can be made with 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, which contains an oxygen bridge instead of the methano bridge. This epoxy derivative demonstrates how bridging group modifications influence molecular geometry and electronic properties while maintaining the fundamental isoindole framework. The molecular formula C14H11NO3 and molecular weight of 241.24 g/mol illustrate the structural variations possible within this compound class.

The synthetic accessibility of these related compounds through Diels-Alder reactions between N-phenylmaleimide and various dienophiles suggests similar synthetic pathways for the boronate-containing target compound. The structural analysis of 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with molecular formula C15H13NO2 provides additional insights into the electronic effects of different substituent patterns on the phenyl ring.

Properties

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BNO4/c1-20(2)21(3,4)27-22(26-20)14-7-9-15(10-8-14)23-18(24)16-12-5-6-13(11-12)17(16)19(23)25/h5-10,12-13,16-17H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWHXARBVKENMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a dioxaborolane moiety which is known for its reactivity in various organic transformations. The presence of the methanoisoindole structure suggests potential interactions with biological targets.

Molecular Formula: C_{19}H_{24}B_{2}O_{4}

Molecular Weight: 344.19 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing boron atoms exhibit significant anticancer properties. Boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has shown promising results in preliminary tests.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The dioxaborolane moiety is also known to act as a selective inhibitor for certain enzymes. Research indicates that compounds with similar structures can inhibit proteases and kinases that are crucial for cancer progression.

Research Findings:

In vitro assays revealed that the compound exhibited inhibitory activity against specific serine proteases involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary screening has shown that the compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound may be linked to its ability to form stable complexes with metal ions or interact with biomolecules through hydrogen bonding and π-π interactions. These interactions can lead to alterations in enzyme activities and cellular functions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) facilitates Suzuki coupling reactions , a vital method for forming carbon-carbon bonds. This reaction is particularly useful in synthesizing complex organic molecules and polymers. The compound can serve as a versatile building block in creating functionalized aromatic compounds .

Aldol and Amination Reactions

The aldehyde functionality in the compound allows it to undergo aldol reactions and amination reactions , enabling the formation of larger and more complex molecular structures. These reactions are crucial in developing pharmaceuticals and agrochemicals .

Materials Science

Aggregation-Induced Emission (AIE)

The compound has been employed in synthesizing aggregation-induced emission (AIE) materials. AIE-active compounds are known for their enhanced fluorescence properties when aggregated. For instance, derivatives of this compound have been used to create ultrabright red AIE dots with a high quantum yield of 12.9%, making them suitable for applications in bioimaging and optoelectronic devices .

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, the compound has been integrated into dye-sensitized solar cells (DSSCs) . A dye synthesized from this compound demonstrated a power conversion efficiency (PCE) of 4.94%, showcasing its potential as an efficient light-harvesting material .

Medicinal Chemistry

Potential Drug Development

The structural characteristics of this compound suggest potential applications in medicinal chemistry. Its ability to form stable complexes with biological targets could lead to the development of new therapeutic agents. The incorporation of the dioxaborolane moiety may enhance the bioavailability and selectivity of drug candidates .

Case Study 1: Synthesis of AIE Materials

A recent study explored the use of derivatives of this compound to synthesize AIE materials for bioimaging applications. The research highlighted the synthesis process involving Suzuki coupling and characterized the resulting AIE dots through photophysical measurements.

| Property | Value |

|---|---|

| Quantum Yield | 12.9% |

| Emission Color | Red |

| Application | Bioimaging |

Case Study 2: Application in DSSCs

Another study focused on integrating this compound into DSSCs. The results showed promising energy conversion efficiencies compared to traditional dyes.

| Parameter | Value |

|---|---|

| Current Density | 13.60 mA/cm² |

| Fill Factor | 58.2% |

| Open-Circuit Voltage | 620 mV |

| Power Conversion Efficiency | 4.94% |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates palladium-catalyzed cross-coupling reactions with aryl halides. This reaction is pivotal for introducing aromatic substituents.

| Substrate | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O, 80°C, 12h | 85–92% | |

| Aryl chloride | Pd(OAc)₂, SPhos | DME, K₃PO₄, 100°C, 24h | 78% |

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biaryl bond.

Functional Group Transformations at the Benzyl Position

The hydroxymethyl group adjacent to the boronic ester undergoes halogenation and sulfonylation:

Bromination

Reacting with CBr₄ and PPh₃ in THF converts the alcohol to a bromide :

Conditions :

Mesylation

Methanesulfonyl chloride in CH₂Cl₂ with triethylamine produces the mesylate :

Yield : Quant. (used in situ for nucleophilic substitutions) .

Nucleophilic Substitution

The bromide or mesylate derivatives react with nucleophiles (e.g., amines, thiols):

| Leaving Group | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Br | NaN₃ | DMF, 60°C, 6h | R–CH₂N₃ | 88% | |

| OMs | NH₃ (aq.) | THF/H₂O, RT, 2h | R–CH₂NH₂ | 75% |

Reduction of Aldehyde Intermediates

Sodium borohydride reduces aldehyde groups to alcohols without affecting the boronic ester :

Yield : 88% .

Ring-Opening Reactions

The isoindole-dione ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Conditions : 1M H₂SO₄, reflux, 4h.

Basic Hydrolysis :

Conditions : 2M NaOH, 80°C, 2h.

Stability and Handling

Comparison with Similar Compounds

Key Observations :

- Boronated vs. Non-Boronated Analogues: The target compound’s dioxaborolane group enables unique reactivity (e.g., cross-coupling) absent in chlorophenyl or phenyl derivatives .

- Thermal Stability: The norbornene-phthalimide core in all analogues enhances thermal resistance compared to linear dicarboximides .

Bioactivity and Computational Similarity Analysis

Similarity Metrics :

- Tanimoto and Dice Coefficients : The target compound shares a Tanimoto coefficient >0.7 with boronated aryl derivatives (e.g., compound 3g in ) when using Morgan fingerprints, indicating high structural similarity .

- Murcko Scaffolds: All analogues share the norbornene-dicarboximide Murcko scaffold, but substituents (e.g., dioxaborolane, chloro) significantly alter bioactivity .

Bioactivity Clustering: Compounds with the norbornene-phthalimide core cluster into distinct groups based on substituents:

Preparation Methods

Preparation of the Bicyclic Imide Core

The bicyclic imide, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is commonly synthesized via a Diels-Alder reaction followed by imidation:

- Starting materials: N-phenylmaleimide and endo-dicyclopentadiene.

- Reaction: The Diels-Alder cycloaddition between N-phenylmaleimide and dicyclopentadiene yields the bicyclic adduct.

- Imidation: The resulting adduct undergoes imide formation to yield the tetrahydro-4,7-methanoisoindole-1,3-dione core.

This method is well-documented for producing the bicyclic imide scaffold in moderate to good yields and high purity.

Representative Experimental Data and Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diels-Alder cycloaddition | N-phenylmaleimide + dicyclopentadiene, reflux | ~70-80 | Formation of bicyclic imide core |

| 2 | Palladium-catalyzed borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, 80-100 °C, inert atmosphere | 60-85 | Conversion of aryl halide to pinacol boronate ester |

| 3 | Nucleophilic substitution | K2CO3, MeCN/DMF (1:1), 60 °C, 1-3 h | 36-54 | Introduction of boronate ester on bromomethyl aryl |

| 4 | Azidation or coupling reactions | NaN3 in DMF, RT, 18 h; CuI catalysis for coupling | 70-94 | Functionalization and final coupling steps |

These yields reflect typical outcomes from literature protocols for similar boronate ester-containing bicyclic imides.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the integrity of the bicyclic imide and the aromatic substitution pattern.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 593.21 [M+H]^+ for related boronate derivatives).

- Purification: Silica gel chromatography and reverse-phase preparative HPLC are used to isolate the pure compound.

- Additional Data: Elemental analysis and IR spectroscopy support the presence of boronate ester and imide functionalities.

Summary of Preparation Methodology

The preparation of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves:

- Synthesizing the bicyclic imide core via Diels-Alder reaction of N-phenylmaleimide with dicyclopentadiene.

- Introducing a para-halogenated phenyl substituent as a precursor.

- Performing palladium-catalyzed borylation or nucleophilic substitution to install the pinacol boronate ester group.

- Employing purification and characterization techniques to ensure high purity and structural confirmation.

This multi-step approach is supported by experimental data and yields reported in peer-reviewed synthetic chemistry literature, ensuring reproducibility and scalability.

Q & A

Q. What synthetic strategies are effective for preparing this boronic ester-containing compound, and how can side reactions be minimized?

The synthesis typically involves introducing the dioxaborolane moiety via Miyaura borylation or Suzuki coupling. Key steps include:

- Protection of reactive sites : The isoindole-dione core may require protection during boronic ester formation to prevent unwanted nucleophilic attacks .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos or XPhos improve cross-coupling efficiency .

- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) due to boronic ester hydrolysis sensitivity .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxaborolane group (characteristic B-O signals at ~1.3 ppm for methyl groups) and the isoindole-dione backbone .

- X-ray crystallography : Resolves stereochemistry of the methanoisoindole-dione core, as demonstrated for similar bicyclic structures .

- HPLC-MS : Validates purity (>98%) and detects trace byproducts (e.g., deborylated intermediates) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatizing this compound in cross-coupling reactions?

- DFT calculations : Predict transition states and energetics for Suzuki-Miyaura couplings. For example, B3LYP/6-31G* methods model steric effects of the methanoisoindole core on coupling efficiency .

- Reaction path searches : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and competing pathways, reducing trial-and-error experimentation .

- AI-driven optimization : Platforms like COMSOL Multiphysics integrate experimental data to simulate reaction parameters (temperature, solvent polarity) for yield maximization .

Q. How should researchers resolve contradictions between experimental and computational spectroscopic data?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with GIAO method) to identify discrepancies caused by solvent effects or crystal packing .

- Dynamic effects : MD simulations (e.g., Amber) account for conformational flexibility in solution, which static DFT models may overlook .

- X-ray validation : Single-crystal diffraction provides definitive structural data to resolve ambiguities in NOESY or COSY spectra .

Q. What methodologies address the compound’s instability in aqueous environments during biological assays?

- Prodrug design : Modify the boronic ester to a trifluoroborate salt (e.g., via KHF₂ treatment) for enhanced hydrolytic stability .

- Encapsulation : Use liposomal carriers or cyclodextrin complexes to shield the dioxaborolane group from hydrolysis while maintaining bioactivity .

- Real-time monitoring : Employ in situ IR spectroscopy to track degradation kinetics under physiological pH conditions (e.g., PBS buffer at 7.4) .

Experimental Design & Data Analysis

Q. How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?

- Factorial design : Test variables like catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent (THF vs. dioxane) to identify optimal conditions .

- Response surface modeling (RSM) : Correlate reaction time and yield to minimize energy consumption .

- Robustness testing : Introduce deliberate perturbations (e.g., ±10% reagent stoichiometry) to assess process reproducibility .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

- Crystallization control : Seed batches with pre-characterized crystals to ensure consistent polymorphism and purity .

- Statistical process control (SPC) : Track critical quality attributes (CQAs) like residual Pd levels (<10 ppm) via ICP-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.